2-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide
Description
This compound features a hybrid structure combining a 4,6-dimethylpyrimidin-2-ylsulfanyl group, a 5-methoxy-4-oxo-1,4-dihydropyridin-1-yl core, and an N-[4-(trifluoromethoxy)phenyl]acetamide moiety.
Properties
IUPAC Name |
2-[2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-5-methoxy-4-oxopyridin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N4O4S/c1-13-8-14(2)27-21(26-13)34-12-16-9-18(30)19(32-3)10-29(16)11-20(31)28-15-4-6-17(7-5-15)33-22(23,24)25/h4-10H,11-12H2,1-3H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBRNMIXXXEJIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CN2CC(=O)NC3=CC=C(C=C3)OC(F)(F)F)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide is a complex organic molecule with significant potential in biological applications. Its unique structural features, including a pyrimidine ring and a dihydropyridine moiety, suggest a diverse range of biological activities.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 480.58 g/mol. The structure includes multiple functional groups that may contribute to its biological activity:
- Pyrimidine ring : Known for its role in various biological processes.
- Dihydropyridine moiety : Often associated with calcium channel blockers and other pharmacological agents.
- Sulfanyl group : May enhance reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds containing pyrimidine and sulfanyl groups exhibit notable antimicrobial properties. In vitro studies have shown that derivatives similar to this compound can inhibit the growth of various bacterial strains. For instance, the presence of the sulfanyl group is often linked to enhanced antimicrobial efficacy due to its ability to disrupt microbial cell membranes.
Anticancer Potential
The structural features of this compound suggest potential anticancer activity. Compounds with similar dihydropyridine structures have been investigated for their ability to induce apoptosis in cancer cells. The trifluoromethoxy phenyl group may also contribute to cytotoxicity against specific cancer cell lines by interfering with cellular signaling pathways.
Enzyme Inhibition
Compounds with a similar backbone have been studied for their ability to inhibit specific enzymes, such as kinases and phosphodiesterases. The presence of the methoxy and trifluoromethoxy groups may enhance binding affinity to these enzymes, potentially leading to therapeutic applications in diseases where these enzymes are dysregulated.
Case Studies
- Antimicrobial Efficacy : A study evaluating the antimicrobial effects of pyrimidine derivatives found that compounds with sulfanyl groups displayed significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) as low as 10 µg/mL in some cases.
- Cytotoxicity Against Cancer Cells : In a screening of various dihydropyridine derivatives, one compound demonstrated IC50 values below 20 µM against breast cancer cell lines, indicating promising anticancer properties.
- Enzyme Interaction Studies : A recent investigation into the inhibition of phosphodiesterase by related compounds showed that modifications in the aromatic substituents significantly affected enzyme binding and inhibition rates, suggesting a similar potential for this compound.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several acetamide derivatives, differing primarily in substituents and heterocyclic systems. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
*Tanimoto coefficients are estimated based on Morgan fingerprint comparisons ().
Key Findings from Structural and Functional Analysis
Cyclohexenylethyl () and propenyl () groups introduce steric bulk, which may hinder binding in certain enzyme pockets .
Heterocyclic Core Variations: Dihydropyridinone (target compound) vs. thienopyrimidinone (): The latter’s sulfur atom may alter electron distribution, affecting redox properties . Phenoxyphenyl () vs. methylpyridyl (): Aromatic vs. heteroaromatic substituents influence solubility and π-π interactions .
Binding Affinity Predictions: Molecular docking studies () suggest that minor substituent changes (e.g., trifluoromethoxy vs. methoxy) significantly impact affinity due to interactions with hydrophobic or polar residues. Compounds with Murcko scaffolds (e.g., pyrimidine-acetamide) cluster in similarity networks, indicating conserved binding modes .
Synthetic Accessibility :
- The target compound’s synthesis likely parallels ’s method, substituting 2-chloroacetamide with a 4-(trifluoromethoxy)phenyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
